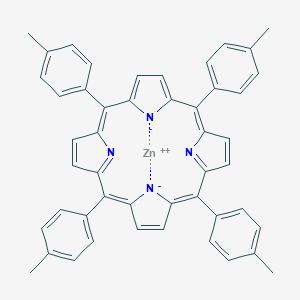
ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide: is a metalloporphyrin compound where zinc is coordinated to a porphyrin ring substituted with four methylphenyl groups. Porphyrins are a class of heterocyclic macrocycle organic compounds, which play a crucial role in various biological processes such as oxygen transport and photosynthesis. The zinc complex of this porphyrin is of particular interest due to its unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide typically involves the condensation of pyrrole with 4-methylbenzaldehyde under acidic conditions to form the porphyrin macrocycle. This is followed by the insertion of zinc into the porphyrin ring. The reaction is usually carried out in a solvent such as chloroform or dichloromethane, with zinc acetate or zinc chloride as the zinc source .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions: ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-porphyrin derivatives.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.
Substitution: The methylphenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Oxo-porphyrins.
Reduction: Reduced porphyrins.
Substitution: Halogenated or nitrated porphyrins.
科学研究应用
Chemistry: The compound is used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates .
Biology: In biological research, it is used to study the interactions between metalloporphyrins and biomolecules such as DNA and proteins .
Industry: In industrial applications, it is used in the development of sensors and photovoltaic devices due to its unique electronic properties .
作用机制
The mechanism by which ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide exerts its effects involves the coordination of zinc to various substrates. This coordination can alter the electronic properties of the substrates, facilitating various chemical reactions.
相似化合物的比较
- 5,10,15,20-tetrakis(4-pyridyl)porphyrinatozinc(II)
- 5,10,15,20-tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-tetrakis(4-naphthalen-2-yloxycarbonyl)phenylporphyrin
Uniqueness: ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide is unique due to its specific substitution pattern with methylphenyl groups, which can influence its chemical reactivity and physical properties. This makes it particularly suitable for applications requiring specific electronic characteristics .
属性
IUPAC Name |
zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N4.Zn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVGNIUJWXEAQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36N4Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
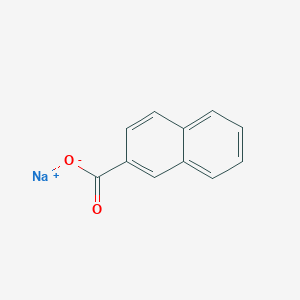
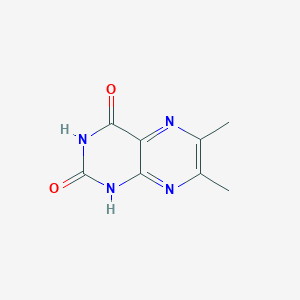
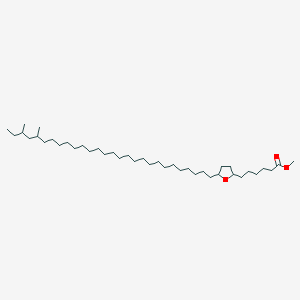
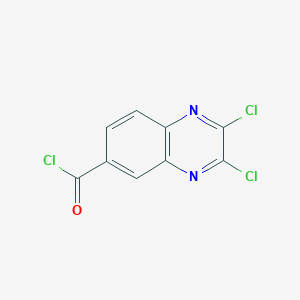
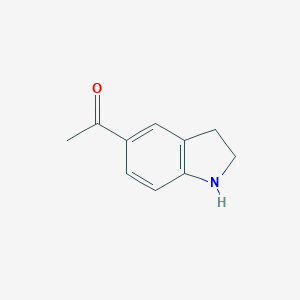
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)
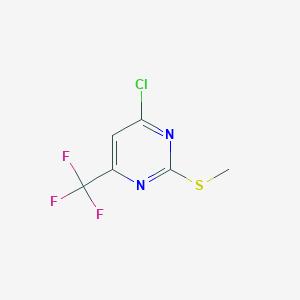
![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)
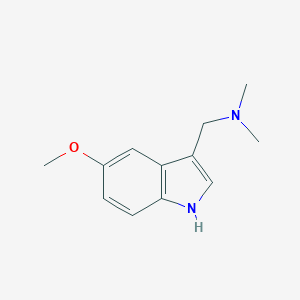
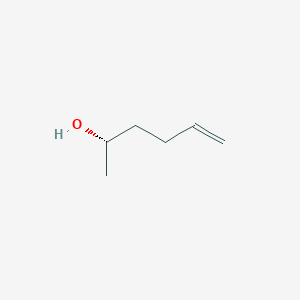
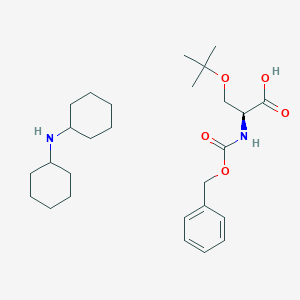
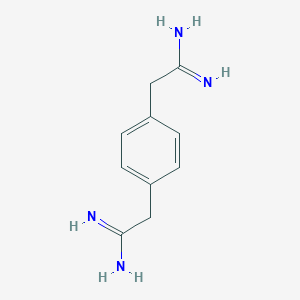
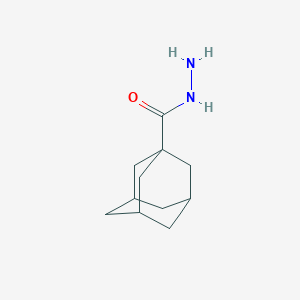
![2-Isobutylbenzo[d]thiazole](/img/structure/B96142.png)
